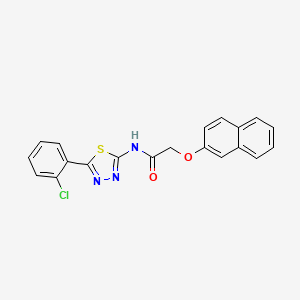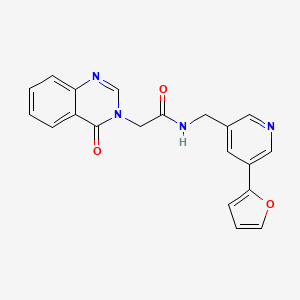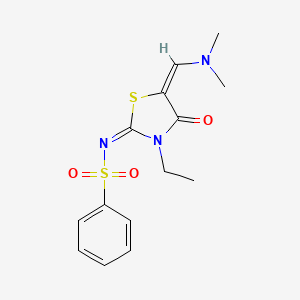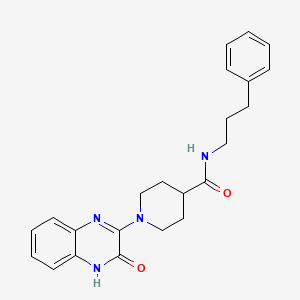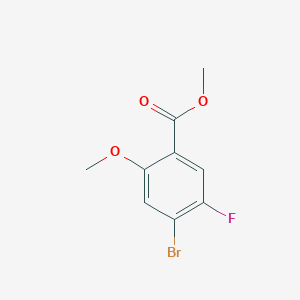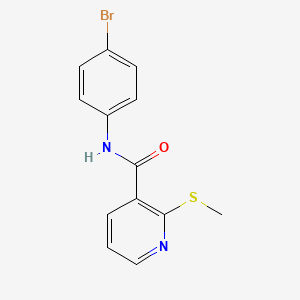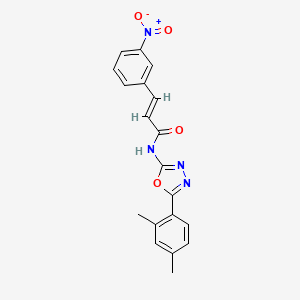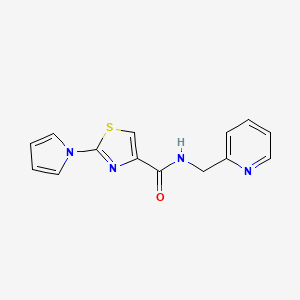
N-(pyridin-2-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(pyridin-2-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is a complex organic compound featuring a pyridine ring, a pyrrole ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including:
Condensation Reactions: Involving the reaction of pyridine-2-carboxaldehyde with 2-(1H-pyrrol-1-yl)thiazole-4-carboxylic acid in the presence of a reducing agent.
Amide Coupling: Using coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial-scale production typically involves optimizing reaction conditions to increase yield and purity. This may include the use of continuous flow reactors, microwave-assisted synthesis, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reactions: Nucleophilic substitution reactions can occur at the pyridine or thiazole rings, often involving halogenation followed by nucleophilic attack.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, alcohols)
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound, depending on the specific conditions and reagents used.
Reduction Products: Reduced forms of the compound, often resulting in the addition of hydrogen atoms.
Substitution Products: Halogenated derivatives or compounds with substituted functional groups.
Chemistry:
Catalyst: The compound can act as a catalyst in organic synthesis reactions, facilitating various chemical transformations.
Building Block: It serves as a building block for the synthesis of more complex molecules in medicinal chemistry.
Biology:
Biological Probe: Used as a probe in biological studies to investigate cellular processes and molecular interactions.
Enzyme Inhibitor:
Medicine:
Drug Development: Investigated for its potential use in drug development, particularly in the treatment of diseases involving oxidative stress or inflammation.
Therapeutic Agent: Potential therapeutic agent for various medical conditions due to its unique chemical properties.
Industry:
Material Science: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: The pyridine and thiazole rings interact with various biological targets, such as enzymes or receptors.
Pathways Involved: Involvement in pathways related to oxidative stress, inflammation, and cellular signaling.
Comparison with Similar Compounds
N-(pyridin-2-ylmethyl)-2-(1H-imidazol-1-yl)thiazole-4-carboxamide
N-(pyridin-2-ylmethyl)-2-(1H-indol-1-yl)thiazole-4-carboxamide
N-(pyridin-2-ylmethyl)-2-(1H-benzimidazol-1-yl)thiazole-4-carboxamide
Uniqueness:
Structural Diversity: The presence of the pyrrole ring distinguishes this compound from others, providing unique chemical and biological properties.
Versatility: Its versatility in various reactions and applications sets it apart from similar compounds.
This comprehensive overview highlights the significance of N-(pyridin-2-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide in scientific research and its potential applications across multiple fields
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)-2-pyrrol-1-yl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS/c19-13(16-9-11-5-1-2-6-15-11)12-10-20-14(17-12)18-7-3-4-8-18/h1-8,10H,9H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJCSKDLAKATSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CSC(=N2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(2,6-Dichlorophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B2970151.png)
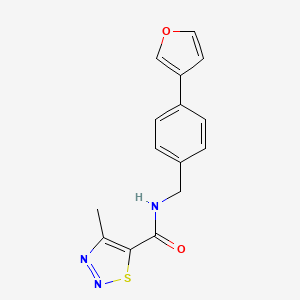
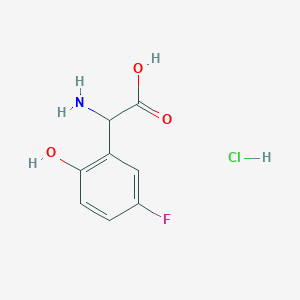
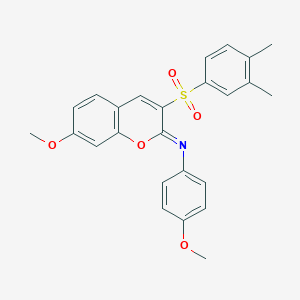
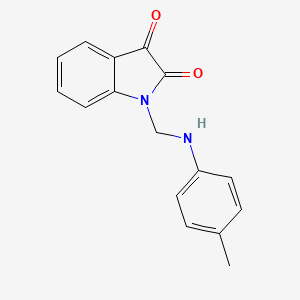
![2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[5-(furan-2-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2970158.png)
